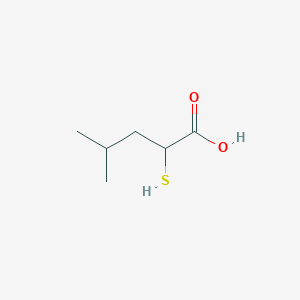
4-methyl-2-sulfanylpentanoic acid
Overview
Description
4-Methyl-2-sulfanylpentanoic acid is a branched-chain carboxylic acid featuring a sulfanyl (-SH) group at the second carbon position. These sulfonamide analogs share a similar pentanoic acid backbone but replace the sulfanyl group with a sulfonamide (-SO₂-NH-) moiety attached to aromatic substituents. This article will compare these sulfonamide derivatives, highlighting substituent effects on their properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-sulfanylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of 2-sulfanylpentanoic acid with a methylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 4-methyl-2-sulfanyl-2-pentenoic acid, which can be synthesized from readily available starting materials. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-sulfanylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: 4-Methyl-2-sulfinylpentanoic acid, 4-methyl-2-sulfonylpentanoic acid.
Reduction: 4-Methyl-2-sulfanylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-sulfanylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds are known to be effective.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-sulfanylpentanoic acid involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The sulfonamide derivatives in the evidence differ primarily in the substituents attached to the benzene ring of the sulfonamide group. Key examples include:
Key Observations:
Electronic Effects: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase the acidity of the sulfonamide N-H proton, influencing hydrogen-bonding patterns and crystal packing. For example, the 2-nitro derivative forms extended chains via N—H⋯O interactions .
Chain Length: The butanoic acid derivative (C4 chain) exhibits different conformational flexibility compared to pentanoic acid (C5) analogs, affecting intermolecular interactions .
Crystallographic and Hydrogen-Bonding Behavior
Crystal structure analyses reveal significant differences in packing arrangements:
- 2-Nitrobenzenesulfonamide Derivative (C₁₂H₁₆N₂O₆S):
- p-Toluenesulfonamide Butanoic Acid (C₁₂H₁₇NO₄S₂): Features O—H⋯O dimers and additional C—H⋯O contacts, creating a layered structure along the $b$-axis .
Properties
Molecular Formula |
C6H12O2S |
|---|---|
Molecular Weight |
148.23 g/mol |
IUPAC Name |
4-methyl-2-sulfanylpentanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-4(2)3-5(9)6(7)8/h4-5,9H,3H2,1-2H3,(H,7,8) |
InChI Key |
VOKMUKPTVFXIMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)S |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














